2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-(isoquinolin-1-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(13(17)8-14)9-12-11-5-3-2-4-10(11)6-7-15-12/h2-7H,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMNHYBWLWQKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC2=CC=CC=C21)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi-4CR Intermediate Formation
Reactants:
-
Aldehyde : Isoquinoline-1-carbaldehyde (hypothetical, adapted from isoquinoline derivatives in)
-
Carboxylic Acid : Glycine (protected as tert-butyloxycarbonyl, Boc)
Reaction Conditions :
The Ugi adduct (1 ) forms an α-acyloxyamide backbone, with the Boc group safeguarding the nascent amino group.
Copper-Catalyzed Annulation
The Ugi intermediate undergoes annulation with terminal alkynes or ethanones to construct the isoquinoline ring. For the 1-yl regioisomer:
Reagents :
Conditions :
This step generates the isoquinoline-1-ylmethyl moiety via C–C coupling, with the copper catalyst facilitating cyclization.
Deprotection and Functionalization
The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine at the acetamide’s α-position.
Key Data :
Azide Reduction Strategy
This route introduces the 2-amino group via Staudinger reduction, adapting methodologies from 2-azidoacetamide syntheses.
Azide Formation
Starting Material : 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide (synthesized via nucleophilic substitution of N-methyl-N-isoquinolin-1-ylmethylamine with chloroacetyl chloride).
Reagents :
Conditions :
Azide to Amine Conversion
The azide intermediate is reduced using triphenylphosphine (PPh) in tetrahydrofuran (THF):
Reaction :
Conditions :
Key Data :
Microwave-Assisted Acetamide Synthesis
Adapting N-methylacetamide protocols, this method accelerates reaction kinetics using microwave irradiation.
Methylation and Acetamide Formation
Reagents :
Conditions :
-
Solvent: Methanol
-
Temperature: 135°C (microwave)
-
Time: 15 minutes
Mannich Reaction Approach
The Mannich reaction constructs β-amino ketones, which can be oxidized to acetamides.
Three-Component Condensation
Reactants :
Conditions :
-
Solvent: Ethanol
-
Temperature: 50°C
-
Time: 8 hours
-
Yield: 55%
Oxidation to Acetamide
The β-amino ketone is oxidized using Jones reagent (CrO/HSO):
Conditions :
-
Temperature: 0°C → 25°C (gradual)
-
Time: 2 hours
-
Yield: 48%
Key Data :
| Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Mannich Reaction | 55 | >85 | – |
| Oxidation | 48 | >80 | – |
Enzymatic Resolution for Stereoselective Synthesis
For enantiomerically pure targets, lipase-catalyzed resolution offers stereocontrol.
Chemical Reactions Analysis
Synthetic Routes and Optimization
The compound is synthesized via a Ugi-4-component reaction (Ugi-4CR) followed by copper(I)-catalyzed annulation , as demonstrated in studies of structurally related isoquinolinyl-acetamides . Key steps include:
-
Ugi-4CR : Combines ammonia, an aldehyde, an isocyanide, and a carboxylic acid derivative to form a peptoid-like intermediate.
-
Copper-Catalyzed Annulation : The intermediate undergoes cyclization with substituted ethanones or terminal alkynes under optimized conditions.
Reaction Optimization Table
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 90 | 16 | 79 |
| CuCl | Cs₂CO₃ | DMSO | 80 | 16 | 62 |
| CuBr | K₂CO₃ | PEG | 100 | 2 | 93 |
Key Findings :
-
CuBr outperformed other copper catalysts (e.g., CuCl₂, CuI) in yield and efficiency .
-
DMSO and PEG were optimal solvents for isoquinoline and isoindoline derivatives, respectively .
-
Higher temperatures (90–100°C) improved reaction rates and yields .
Oxidation Reactions
The isoquinoline nitrogen and acetamide group participate in oxidation processes:
-
N-Oxide Formation : Under oxidative conditions (e.g., H₂O₂, peracids), the isoquinoline nitrogen forms N-oxide derivatives, altering electronic properties for downstream applications.
-
Amide Oxidation : The acetamide moiety can undergo oxidation to generate carbonyl intermediates, though this is less common due to steric protection from the methyl group.
Reduction Reactions
The amino and acetamide groups exhibit distinct reducibility:
-
Amino Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to an amine, though this is rarely performed due to its pharmacological relevance in the native structure.
-
Isoquinoline Ring Hydrogenation : Under high-pressure H₂, the aromatic ring can be partially saturated, though this disrupts conjugation critical for bioactivity.
Substitution and Functionalization
The compound undergoes regioselective substitutions:
-
Nucleophilic Aromatic Substitution : Halogenated derivatives (e.g., bromo or iodo substituents) react with nucleophiles (e.g., amines, alkoxides) at the para position relative to the acetamide group .
-
Cross-Coupling Reactions : The isoquinoline core participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling for aryl-aryl bond formation .
Spectroscopic Characterization
Key data for reaction monitoring:
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may act on various biological pathways:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit cancer cell proliferation by modulating signaling pathways related to apoptosis and cell cycle regulation. It has shown efficacy against several cancer types, including breast and colorectal cancers.
- Antimicrobial Properties : Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against strains such as Bacillus mycoides and Candida albicans .
Enzyme Inhibition
The compound may selectively inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. This mechanism suggests its potential use in treating bacterial infections by targeting specific enzymes involved in bacterial growth and replication .
Neuropharmacology
Research into the effects of this compound on P2X receptors has revealed its potential role in pain management and inflammation. P2X receptors are involved in various neurological processes, making this compound a candidate for further exploration in neuropharmacological applications .
Antimicrobial Study
A study focusing on synthesized derivatives of isoquinoline highlighted the potent antibacterial properties of this compound against resistant strains. The findings suggest that modifications to the isoquinoline structure can enhance antimicrobial efficacy.
Anticancer Research
In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanisms involved are being further explored to identify specific molecular targets and pathways that could be leveraged for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interact with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved: Key pathways include those related to cell proliferation, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide and selected analogs:
*Note: The molecular formula for this compound can be inferred as approximately C₁₅H₁₈N₄O based on its substituents, though exact data is unavailable in the provided evidence.
Key Findings
Isoquinoline vs. Aromatic Substituents: The isoquinoline group in the target compound introduces a rigid, planar structure absent in alachlor (2,6-diethylphenyl) or 2-(hydroxyimino)-N-phenylacetamide (simple phenyl). This could enhance π-π stacking interactions in biological targets or reduce solubility compared to linear alkyl substituents .
Functional Group Diversity: Chloro and Methoxy Groups (Alachlor): These substituents optimize herbicidal activity by enhancing soil persistence and lipid membrane penetration . Hydroxyimino Group (2-(Hydroxyimino)-N-phenylacetamide): This reactive moiety may serve as a chelating agent or intermediate in synthesis .
Toxicity and Safety: While alachlor has well-documented environmental and toxicological profiles , both this compound and 2-cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive safety data, suggesting exploratory or restricted use .
Research and Commercial Relevance
- Agrochemical Dominance : Alachlor and pretilachlor () dominate commercial applications due to their efficacy as herbicides, contrasting with the discontinued status of the target compound .
Biological Activity
2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in drug development, drawing on various research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an isoquinoline moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Recent methods have focused on improving yields and purities through innovative catalytic processes. For example, Ugi reaction methodologies have been employed to create isoquinolin derivatives efficiently .
Anticancer Activity
Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cell growth in lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 5.1 to 22.08 µM .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that similar isoquinoline derivatives possess activity against a range of bacteria and fungi, suggesting potential applications in treating infections. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against certain bacterial strains .
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| B. cereus | 0.23 - 0.70 | |
| E. coli | 0.23 - 0.47 | |
| S. Typhimurium | 0.23 - 0.70 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that it may inhibit key enzymes associated with cancer progression and bacterial resistance mechanisms .
Study on Anticancer Properties
In a study by Verma et al., several isoquinoline derivatives were tested for their antiproliferative effects on HepG2, HCT116, and MCF-7 cell lines . The results indicated that modifications to the isoquinoline structure could enhance cytotoxicity, highlighting the importance of structural optimization in drug design.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial activity of heteroaryl thiazole derivatives revealed that compounds with isoquinoline structures showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The study emphasized the potential for developing new antibiotics based on these findings.
Q & A
Q. What synthetic strategies are recommended for preparing 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling iso-quinoline derivatives with methylamine-bearing acetamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoquinoline and acetamide moieties.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
- Characterization : Confirm intermediate purity via TLC and final compound identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Isoquinoline-1-CHO, methylamine, DCM, RT | 65 | Competing side reactions at the isoquinoline nitrogen |
| 2 | EDC/HOBt, DMF, 0°C → RT | 78 | Epimerization risk during amide coupling |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : Use H-N HMBC to confirm the methylamino group’s connectivity. Overlapping signals in aromatic regions (isoquinoline) require 2D-COSY or NOESY for assignment .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical [M+H] within 2 ppm. Isotopic patterns help distinguish chlorine impurities (if present) .
- IR Spectroscopy : Validate secondary amide C=O stretches (~1680 cm) and N-H bending (~1550 cm) .
Q. What in vitro assays are suitable for preliminary toxicity assessment?
Methodological Answer:
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure; IC calculation).
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
- Caution : Toxicity data for similar acetamides are limited; include positive controls (e.g., cisplatin for cytotoxicity) and validate assay reproducibility .
Advanced Research Questions
Q. How to address contradictions in crystallographic data refinement for this compound?
Methodological Answer:
- Software : Use SHELXL for small-molecule refinement. For disordered regions (e.g., methyl groups), apply PART/SUMP restraints and validate via R-factor convergence (< 5%) .
- Twinned Data : Test for merohedral twinning (TWIN/BASF commands) and refine using HKLF5 format .
- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry elements .
Q. How to resolve conflicting bioactivity data across studies?
Methodological Answer:
- Purity Verification : Reanalyze batches via HPLC-UV (≥95% purity) to rule out impurity-driven artifacts .
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and include inter-laboratory controls.
- Meta-Analysis : Use Connected Papers or DeepDyve to contextualize results against structurally similar compounds (e.g., N-cyclopentyl oxalamides) .
Q. Table 2: Common Sources of Bioactivity Discrepancies
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Solvent (DMSO vs. saline) | Alters membrane permeability | Standardize solvent concentration (<0.1% v/v) |
| Cell passage number | Senescence-induced variability | Use cells within 15–20 passages |
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate poses via molecular dynamics (MD) simulations (AMBER/NAMD) .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (isoquinoline ring) using Schrödinger Phase .
- Limitations : Address false positives by cross-referencing with experimental SAR (e.g., methyl group substitutions altering potency) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the isoquinoline ring (e.g., electron-withdrawing groups at position 3) .
- Bioisosteres : Replace the acetamide moiety with sulfonamide or urea to assess hydrogen-bonding requirements .
- Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
